molecular formula C19H16N2O3S2 B12184448 N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12184448
M. Wt: 384.5 g/mol
InChI Key: DFPCCWNIVVIKPI-UHFFFAOYSA-N
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Description

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a benzothiazole moiety with an oxathiine ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the condensation of appropriate benzothiazole and oxathiine precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its combination of a benzothiazole moiety with an oxathiine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H16N2O3S2

Molecular Weight

384.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H16N2O3S2/c1-23-13-7-8-14-15(11-13)26-19(20-14)21-18(22)16-17(25-10-9-24-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,21,22)

InChI Key

DFPCCWNIVVIKPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

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